molecular formula C10H8ClNO2 B2642636 4-Methoxy-1H-indole-2-carbonyl chloride CAS No. 1260674-34-7

4-Methoxy-1H-indole-2-carbonyl chloride

Cat. No.: B2642636
CAS No.: 1260674-34-7
M. Wt: 209.63
InChI Key: ZVHFHMANZZSXQG-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-2-carbonyl chloride is a valuable chemical building block in organic and medicinal chemistry, particularly for the synthesis of complex molecules with potential biological activity. Its primary application is as an activated carbonyl derivative, facilitating efficient coupling reactions with various nucleophiles, such as amines, to form amide bonds. This reactivity is crucial for constructing indole-2-carboxamide derivatives, a scaffold of significant research interest. For instance, closely related indole-2-carboxamides are being investigated as potent antitubercular agents that target the mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis . Furthermore, the 4-methoxy-1H-indole-2-carboxylic acid moiety, from which this acyl chloride is derived, is a recognized precursor in pharmaceutical synthesis. It was used in the synthetic pathway for PF-07321332 (Nirmatrelvir), a major oral antiviral drug for SARS-CoV-2 . Researchers value this compound for its role in exploring structure-activity relationships and developing new therapeutic candidates. As a reactive intermediate, it allows for the rapid functionalization of the indole core, enabling the creation of compound libraries for drug discovery and biochemical screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-9-4-2-3-7-6(9)5-8(12-7)10(11)13/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHFHMANZZSXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-1H-indole-2-carbonyl chloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), catalysts (e.g., palladium), and solvents (e.g., dichloromethane).

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-indole-2-carbonyl chloride involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. The methoxy and carbonyl chloride groups further modulate its reactivity and binding affinity . Specific pathways and targets depend on the derivative being studied and its intended application.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key differences between 4-methoxy-1H-indole-2-carbonyl chloride and its analogues:

Compound Name Substituent Positions Functional Groups Key Synthesis Method Yield Reactivity Notes
This compound 4-OCH₃, 2-COCl Carbonyl chloride SOCl₂ or (COCl)₂ with DMF catalyst in CH₂Cl₂ 85–99% High reactivity in nucleophilic acyl substitution
5-Methoxyindole-2-carbonyl chloride 5-OCH₃, 2-COCl Carbonyl chloride SOCl₂ reflux in CH₂Cl₂ ~90% Prone to side products if overheated
1-Methoxy-1H-3-indolecarbonyl chloride 1-OCH₃, 3-COCl Carbonyl chloride (COCl)₂ with DMF in CH₂Cl₂ 99% Steric hindrance at 3-position slows reactions
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Carboxylic acid Not specified (commercially available) N/A Lower reactivity; requires activation for coupling

Stability and Handling Considerations

  • This compound : Hygroscopic and moisture-sensitive, requiring storage under inert atmospheres. Similar stability issues are observed in 5-methoxyindole-2-carbonyl chloride , which degrades upon extended heating .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid: Stable at room temperature but poses handling risks (irritant) as noted in its SDS .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-1H-indole-2-carbonyl chloride, and what reaction conditions are critical for optimal yields?

  • The synthesis typically involves reacting 4-methoxy-1H-indole-2-carboxylic acid with oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a small amount of dimethylformamide (DMF). This facilitates the formation of the reactive acyl chloride intermediate. Strict anhydrous conditions and controlled temperatures (0–25°C) are essential to minimize side reactions like hydrolysis .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is used to confirm the indole backbone and methoxy/carbonyl chloride substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier Transform Infrared (FTIR) spectroscopy identifies the carbonyl chloride stretch (~1750 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Due to its moisture sensitivity and potential corrosivity, reactions should be conducted under inert gas (e.g., argon) with anhydrous solvents. Personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat, is mandatory. Storage at 2–8°C in airtight, desiccated containers prevents decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Systematic optimization includes:

  • Solvent selection : Replacing DCM with THF may reduce side-product formation.
  • Catalyst screening : Alternative coupling reagents like COMU (evidence from peptidomimetic syntheses) enhance efficiency in DMF .
  • Temperature gradients : Stepwise cooling (e.g., −10°C during reagent addition) minimizes thermal degradation.
  • Purification : Flash chromatography using silica gel with hexane/ethyl acetate gradients isolates the product with >95% purity .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected peaks in ¹³C-NMR) for derivatives of this compound?

  • Contradictory NMR signals may arise from rotamers, residual solvents, or impurities. Solutions include:

  • Dynamic NMR experiments : To identify temperature-dependent conformational changes.
  • HPLC-MS coupling : Detects low-abundance impurities.
  • Crystallographic validation : SCXRD (via SHELX refinement) resolves ambiguities in substituent positioning .

Q. How does the reactivity of this compound compare to other indole-based acyl chlorides in nucleophilic substitution reactions?

  • The methoxy group at the 4-position electronically deactivates the indole ring, reducing electrophilicity at the 2-carbonyl chloride compared to unsubstituted analogs. This necessitates stronger nucleophiles (e.g., primary amines) or elevated temperatures for amide bond formation. Steric hindrance from the methoxy group may also influence regioselectivity in multi-step syntheses .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies :

  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >150°C).
  • pH-dependent hydrolysis assays : Monitor chloride release via ion chromatography at pH 2–12.
  • Long-term storage trials : Track degradation products (e.g., carboxylic acid) by LC-MS under 2–8°C vs. ambient conditions .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological potential of derivatives?

  • Core modifications : Introduce substituents at the 1-, 3-, or 5-positions to modulate bioactivity (e.g., 4-methoxy-5-fluoro analogs for enhanced binding affinity).
  • Functional group diversification : Replace the carbonyl chloride with esters, amides, or hydrazides to probe metabolic stability.
  • In silico docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., SARS-CoV-2 3CL protease in covalent inhibition studies) .

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